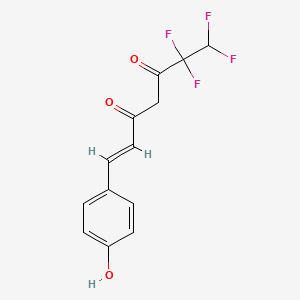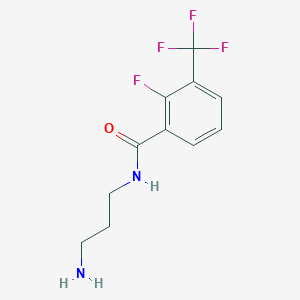![molecular formula C17H26N4O3 B13723629 [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester: is an organic compound that features a phenyl ring substituted with a 6-azidohexyloxy group and a carbamic acid tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the 6-azidohexyloxy group: This step involves the reaction of 6-bromohexanol with sodium azide to form 6-azidohexanol. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Attachment to the phenyl ring: The 6-azidohexanol is then reacted with a phenol derivative under basic conditions to form the 6-azidohexyloxy-phenyl compound. Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Formation of the carbamic acid tert-butyl ester: The final step involves the reaction of the 6-azidohexyloxy-phenyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azido group can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Utilized in the study of biological pathways and mechanisms due to its ability to form covalent bonds with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester involves its ability to undergo chemical reactions that result in the formation of covalent bonds with target molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful in various applications, including bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
- The tert-butyl ester group in [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence its reactivity and stability compared to its methyl, ethyl, and isopropyl counterparts.
- The azido group offers unique reactivity, particularly in click chemistry, making it a valuable compound for bioconjugation and material science applications.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H26N4O3 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-(6-azidohexoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)20-14-9-8-10-15(13-14)23-12-7-5-4-6-11-19-21-18/h8-10,13H,4-7,11-12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
XNFFXWMMTDCWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)

![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
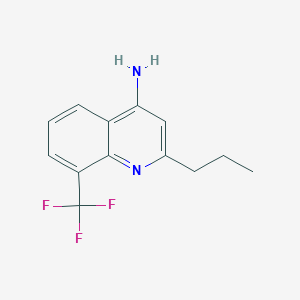
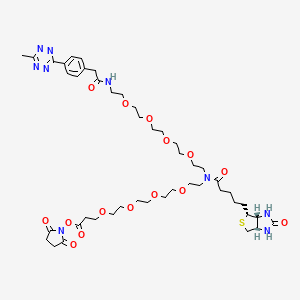
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
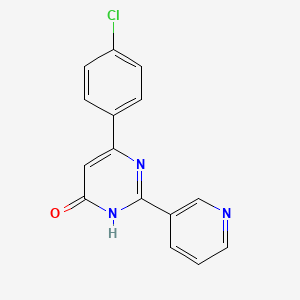
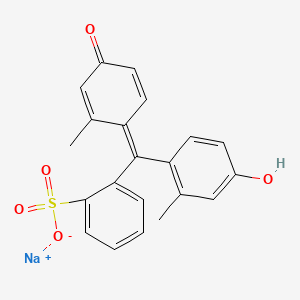
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
![(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
